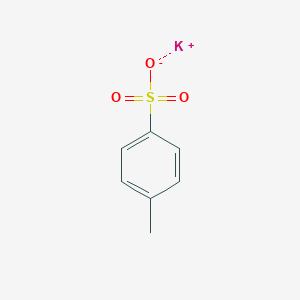

Potassium toluenesulfonate

Description

Contextualization within Modern Organic Sulfur Chemistry

Organic sulfur chemistry is a broad field that investigates compounds containing carbon-sulfur bonds. Within this domain, sulfonic acids and their derivatives, such as potassium toluenesulfonate (B8598656), represent a critical class of compounds. The toluenesulfonate group, often abbreviated as tosylate (TsO⁻), is a key functional group. wikipedia.org Potassium toluenesulfonate serves as a readily available source of the tosylate anion in a stable, solid form that is convenient to handle and store. wikipedia.org

The compound is typically prepared through the sulfonation of toluene (B28343), an electrophilic aromatic substitution reaction, followed by neutralization with a potassium base. wikipedia.orgspegroup.ru This process yields p-toluenesulfonic acid, which is then converted to its potassium salt. spegroup.runuomengchemical.com The presence of the sulfur atom in a high oxidation state (+6) and its connection to both an aromatic ring and three oxygen atoms define the electronic characteristics and subsequent reactivity of the tosylate group.

Fundamental Principles Governing Toluenesulfonate Chemistry

The utility of the toluenesulfonate group in organic synthesis is primarily governed by its exceptional ability to function as a leaving group. A good leaving group is a species that can readily depart from a molecule, taking a pair of electrons with it, because it is a weak base and can stabilize the negative charge it acquires. masterorganicchemistry.com

The tosylate anion fulfills these criteria perfectly. It is the conjugate base of p-toluenesulfonic acid, a strong organic acid with a pKa of -2.8, making it about a million times stronger than benzoic acid. wikipedia.org The resulting tosylate anion is an extremely weak base. Its stability is significantly enhanced by resonance, where the negative charge is delocalized across the three oxygen atoms and the sulfur atom. masterorganicchemistry.com This high degree of stabilization makes the tosylate anion an excellent leaving group in nucleophilic substitution (Sₙ2) and elimination (E1/E2) reactions. wikipedia.orgmasterorganicchemistry.com Alcohols, which possess a poor leaving group (hydroxide, OH⁻), can be converted into toluenesulfonate esters (tosylates). This transformation turns the hydroxyl group into a tosylate group, which can be easily displaced by a wide range of nucleophiles. masterorganicchemistry.com

Overview of Advanced Research Trajectories Involving this compound

The unique properties of this compound have led to its application in several advanced research areas, including catalysis, electrochemistry, and polymer science.

Catalysis: this compound, along with its parent acid, is utilized as a catalyst in various organic transformations. lookchem.comspegroup.ru These reactions often include esterifications, acetal (B89532) synthesis, dehydrations, and polymerizations. spegroup.runih.govpreprints.org As a mild and solid acid catalyst, it offers advantages in handling and selectivity, particularly for substrates that are sensitive to stronger, corrosive mineral acids. nih.gov Modified versions of pyridinium (B92312) p-toluenesulfonate have been developed to enhance catalytic activity and selectivity in esterification reactions. nih.gov

Electrochemistry: In the field of electrochemistry, this compound and its sodium counterpart serve as a supporting electrolyte. sigmaaldrich.comresearchgate.net A supporting electrolyte is crucial for increasing the conductivity of the solution in an electrochemical cell. researchgate.net The toluenesulfonate anion is considered a suitable choice because it is generally inert to redox reactions and possesses a wide potential window. jst.go.jp It has been used in the electrochemical deposition of conductive polymers, such as polypyrrole, where it acts as both a dopant and the electrolyte. sigmaaldrich.comtandfonline.com Its presence is critical for creating functional electrodes for applications like biosensors. tandfonline.com

Polymer Chemistry: this compound and related compounds play a role in polymer chemistry. For instance, N,N-dimethylanilinium p-toluenesulfonate has been employed as an initiator for the quasi-living free radical polymerization of various alkyl methacrylates. rsc.org Furthermore, p-toluenesulfonic acid is used as a catalyst in the synthesis of vinyl-functionalized triazoles, which are monomers for producing specialized polymers. researchgate.net The use of toluenesulfonate derivatives in polymerization highlights their utility in controlling and initiating complex polymer-forming reactions. rsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | potassium;4-methylbenzenesulfonate | nih.govalfa-chemistry.com |

| Synonyms | Potassium p-toluenesulfonate, Potassium tosylate | nih.gov |

| CAS Number | 16106-44-8 | lookchem.comnih.gov |

| Molecular Formula | C₇H₇KO₃S | lookchem.comnih.gov |

| Molecular Weight | 210.29 g/mol | nih.gov |

| Appearance | White crystalline powder | lookchem.com |

| Melting Point | 106-107 °C | alfa-chemistry.com |

| Density | 1.34 g/cm³ | alfa-chemistry.com |

Structure

2D Structure

Properties

CAS No. |

16106-44-8 |

|---|---|

Molecular Formula |

C7H8KO3S |

Molecular Weight |

211.30 g/mol |

IUPAC Name |

potassium;4-methylbenzenesulfonate |

InChI |

InChI=1S/C7H8O3S.K/c1-6-2-4-7(5-3-6)11(8,9)10;/h2-5H,1H3,(H,8,9,10); |

InChI Key |

JZEOFPSJMBFPMS-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].[K+] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.[K] |

Other CAS No. |

16106-44-8 |

physical_description |

DryPowde |

Related CAS |

104-15-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Elucidation of Direct Synthesis Routes to Potassium Toluenesulfonate (B8598656)

The most direct and common method for synthesizing potassium toluenesulfonate is through the straightforward acid-base neutralization reaction. This involves reacting p-toluenesulfonic acid (TsOH), a strong organic acid, with a suitable potassium-containing base. stackexchange.com

Common potassium bases used in this synthesis include:

Potassium Hydroxide (B78521) (KOH): The reaction of TsOH with KOH is a classic neutralization that yields this compound and water. The reaction is typically performed in an aqueous solution.

Potassium Carbonate (K₂CO₃): Another viable base is potassium carbonate. This reaction produces this compound, water, and carbon dioxide gas. google.com

The general reaction can be represented as: CH₃C₆H₄SO₃H + KOH → CH₃C₆H₄SO₃K + H₂O

An alternative, though less direct, route can occur as a side reaction. If p-toluenesulfonyl chloride is prepared or used in the presence of p-toluenesulfonic acid as an impurity, subsequent reactions with potassium hydroxide can lead to the formation of potassium p-toluenesulfonate. orgsyn.org

Role of p-Toluenesulfonic Acid as a Precursor in Diverse Salt Formations

p-Toluenesulfonic acid is a versatile precursor for the synthesis of a wide array of toluenesulfonate (tosylate) salts, not limited to potassium. Its strong acidic nature allows it to react with a broad range of bases, including metal carbonates, hydroxides, and even the metals themselves, to form the corresponding tosylate salts. illinois.edu This reactivity is foundational in various areas of chemical synthesis, where the tosylate anion is often used as a non-coordinating counter-ion or the salt itself is a final product.

The general principle involves the proton transfer from the sulfonic acid to a base. researchgate.net Examples of diverse salt formations include reactions with:

Alkali metal hydroxides (e.g., NaOH, LiOH). illinois.edu

Metal carbonates (e.g., CaCO₃, MgCO₃). illinois.edu

Transition metals directly, often under reflux conditions, to produce salts like cobalt(II) tosylate and nickel(II) tosylate. illinois.edu

Table 1: Examples of Tosylate Salt Synthesis from p-Toluenesulfonic Acid

| Reactant | Product | Reaction Type |

| Potassium Hydroxide (KOH) | This compound | Neutralization |

| Sodium Hydroxide (NaOH) | Sodium Toluenesulfonate | Neutralization |

| Nickel (Ni) powder | Nickel(II) Toluenesulfonate | Redox/Salt Formation |

| Manganese (Mn) powder | Manganese(II) Toluenesulfonate | Redox/Salt Formation |

Reactivity Profiles of p-Toluenesulfonyl Chloride Derivatives

p-Toluenesulfonyl chloride (TsCl), an acid chloride derivative of p-toluenesulfonic acid, is a highly reactive and widely used reagent in organic synthesis. Its reactivity is dominated by the electrophilic nature of the sulfur atom, which is susceptible to nucleophilic attack. This reactivity is harnessed to form sulfonate esters and, in some cases, can lead to the formation of sulfonate salts.

When TsCl reacts with an alcohol in the presence of a base (like pyridine (B92270) or potassium hydroxide), a sulfonate ester is formed. wikipedia.orgorgsyn.org The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct. vedantu.com

The reaction with a strong base like potassium hydroxide can also lead to the hydrolysis of the sulfonyl chloride, yielding this compound: CH₃C₆H₄SO₂Cl + 2 KOH → CH₃C₆H₄SO₃K + KCl + H₂O

This hydrolysis is often considered a side reaction when ester formation is the primary goal. However, it demonstrates a direct pathway from the sulfonyl chloride derivative to the corresponding salt.

The mechanisms governing the formation of toluenesulfonate salts depend on the precursors involved.

From p-Toluenesulfonic Acid: The formation of salts from p-toluenesulfonic acid is a classic Brønsted-Lowry acid-base reaction. The sulfonic acid, being a strong acid (pKa ≈ -2.8), readily donates a proton to a base. wikipedia.org The process is a simple and rapid proton transfer, resulting in the formation of the stable tosylate anion and the conjugate acid of the base used. researchgate.net

Mechanism: CH₃C₆H₄SO₃H + B → CH₃C₆H₄SO₃⁻ + BH⁺ (where B is a generic base)

From p-Toluenesulfonyl Chloride: The formation of a sulfonate salt from p-toluenesulfonyl chloride and a hydroxide base proceeds via a nucleophilic substitution mechanism at the sulfur atom. The hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride ion, which is a good leaving group.

Mechanism:

Nucleophilic Attack: The hydroxide ion attacks the sulfur atom of TsCl.

Leaving Group Departure: The chloride ion is expelled, forming p-toluenesulfonic acid.

Deprotonation: A second equivalent of the base deprotonates the newly formed sulfonic acid to yield the final tosylate salt.

Green Chemistry Principles in Toluenesulfonate Synthesis

A significant advancement in the green synthesis of tosylates involves the development of solvent-free, or solid-state, reaction conditions. These methods often utilize mechanochemistry, where reactants are ground together, sometimes with a solid base like potassium carbonate or potassium hydroxide. researchgate.netresearchgate.net

This approach offers several advantages:

Reduced Waste: Eliminates the need for organic solvents, which are often volatile, flammable, and contribute significantly to chemical waste.

Increased Efficiency: Reactions can be faster and more efficient, sometimes completing in minutes. researchgate.net

Simplicity: The workup procedure is often simplified, as there is no solvent to remove.

For example, the tosylation of alcohols using p-toluenesulfonyl chloride can be carried out efficiently by grinding the reactants with potassium carbonate, a green chemical process. researchgate.net

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgrsc.org The ideal atom economy is 100%, meaning all reactant atoms end up in the final product with no byproducts. acs.org

The direct synthesis of this compound via neutralization demonstrates a high atom economy.

Reaction: CH₃C₆H₄SO₃H + KOH → CH₃C₆H₄SO₃K + H₂O

Calculation of Atom Economy:

Molecular Weight of Desired Product (CH₃C₆H₄SO₃K): ~210.3 g/mol

Sum of Molecular Weights of Reactants (CH₃C₆H₄SO₃H + KOH): ~172.2 g/mol + ~56.1 g/mol = ~228.3 g/mol

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (210.3 / 228.3) x 100 ≈ 92.1%

This high value indicates that the neutralization reaction is very efficient in terms of incorporating reactant atoms into the final product, with only water being generated as a byproduct. This contrasts sharply with many other types of reactions, such as substitution reactions that can generate significant amounts of waste byproducts, resulting in a much lower atom economy. The pursuit of reactions with high atom economy is a central goal in developing more sustainable chemical manufacturing processes. nbinno.com

Catalytic Applications and Reaction Mechanisms

Investigation of Metal p-Toluenesulfonate Complexes as Catalysts

Metal complexes incorporating the p-toluenesulfonate (tosylate) anion have emerged as significant catalysts in organic synthesis. The tosylate group can act as a counter-ion or a ligand, influencing the stability, solubility, and catalytic activity of the metal center. Research in this area has focused on leveraging these properties to control reaction outcomes and develop novel catalytic systems. The synthesis and characterization of first-row transition metal p-toluenesulfonate complexes, such as those involving Cr(II), Fe(II), Co(II), and Ni(II), have laid the groundwork for exploring their catalytic potential. researchgate.net

A key area of investigation for metal p-toluenesulfonate catalysts is their ability to direct chemo- and regioselectivity. The steric and electronic properties of the tosylate ligand, in conjunction with the metal center, can create a specific environment that favors one reaction pathway over others.

For instance, palladium(II) catalysts, often used with p-toluenesulfonic acid as an additive, have demonstrated remarkable control over the regioselectivity of C-H activation reactions. kuleuven.be In the oxidative dimerization of toluene (B28343), confining cationic palladium within the pores of a zeolite support improves selectivity for the p,p'-dimer to approximately 80%. kuleuven.be While not a direct metal tosylate complex, this highlights the influential role of the sulfonate group in achieving high selectivity. Similarly, a catalytic, regioselective Friedel-Crafts alkylation of beta-naphthol with allylic alcohols has been developed using p-toluenesulfonic acid as the catalyst, allowing for the selective α-alkylation of the naphthol ring. researchgate.net

These studies underscore the potential of tosylate-associated metal systems to solve fundamental challenges in selectivity.

Table 1: Examples of Regioselectivity in p-Toluenesulfonate-Catalyzed Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Major Product | Regioselectivity | Yield | Reference |

| Beta-naphthol | Cinnamyl alcohol | p-Toluenesulfonic acid | 1-(1,3-diphenylallyl)naphthalen-2-ol | Selective α-alkylation | 96% | researchgate.net |

| Beta-naphthol | 1-Phenylprop-2-en-1-ol | p-Toluenesulfonic acid | 1-(1-phenylallyl)naphthalen-2-ol | Selective α-alkylation | 92% | researchgate.net |

| Toluene | Oxidant (e.g., O₂) | Pd(II) in Zeolite Beta / p-TSA | 4,4'-Dimethylbiphenyl | para,para'-coupling | ~80% selectivity | kuleuven.be |

Metal p-toluenesulfonate complexes are also being explored in the context of interfacial and heterogeneous catalysis, where the catalyst exists in a different phase from the reactants. This approach offers significant advantages, including simplified catalyst recovery and recycling.

One innovative strategy involves the use of Pickering emulsions, where solid catalyst particles stabilize an emulsion of immiscible reactants. A solid acid catalyst derived from p-toluenesulfonic acid has been shown to outperform traditional homogeneous acid catalysts like p-toluenesulfonic acid (p-TSA) and dodecylbenzenesulfonic acid (DBSA) in reactions involving immiscible substrates, as the latter were unable to form stable emulsions. rsc.org

Furthermore, chloroaluminate ionic liquids containing a p-toluenesulfonate anion, when bound to magnetic nanoparticles (Fe₃O₄@O₂Si[PrMIM]Cl·AlCl₃), have been used as a heterogenous Lewis acidic catalyst for Friedel–Crafts sulfonylations. mdpi.com This system demonstrates high efficiency, stability, and easy recovery using a magnet, allowing for high recyclability without significant loss of catalytic activity. mdpi.com The degradation of p-toluenesulfonic acid itself has been studied in a filtration-enhanced electro-Fenton (FEEF) system, which relies on heterogeneous reactions at the cathode interface to generate hydroxyl radicals for pollutant removal. rsc.org

Ionic liquids, such as tri-isobutyl-methyl phosphonium (B103445) p-toluenesulfonate, are also being investigated for their role in creating engineered interfaces in electrocatalysis, where they can enhance the concentration of reactants like oxygen at the catalyst surface. researchgate.net

Organic Toluenesulfonate (B8598656) Salts in Acid-Catalyzed Reactions

Organic salts of p-toluenesulfonic acid, most notably pyridinium (B92312) p-toluenesulfonate (PPTS), serve as mild and effective acid catalysts. nih.govchemicalbook.comwikipedia.org These salts are particularly valuable when substrates are sensitive to stronger, corrosive mineral acids. nih.govspegroup.ru Their solubility in common organic solvents and ease of handling make them a staple in synthetic labs. nih.gov

Fischer-Speier esterification, the reaction between a carboxylic acid and an alcohol, is frequently catalyzed by strong acids like sulfuric acid or p-toluenesulfonic acid (p-TSA). wikipedia.org However, for sensitive substrates, milder catalysts are required. Organic salts like pyridinium p-toluenesulfonate (PPTS) are often employed, though PPTS itself can be a weak catalyst for esterification. nih.gov

To address this, research has focused on optimizing the catalyst structure. Studies have shown that modifying the pyridinium cation can dramatically improve catalytic activity. For example, introducing a lipid chain and a nitro group to the pyridinium ring of PPTS significantly enhances its performance in the condensation of carboxylic acids and alcohols, achieving yields up to 99% under mild conditions without the need to remove water. nih.gov Research has also systematically investigated various metal salts of p-toluenesulfonic acid as esterification catalysts, finding that aluminum and tin (stannum) p-toluenesulfonates can provide better technological parameters than p-TSA itself. uran.ua

Table 2: Optimization of Toluenesulfonate Catalysts in Esterification

| Carboxylic Acid | Alcohol | Catalyst (mol%) | Yield | Reference |

| 4-Phenylbutyric acid | 1-Octanol | PPTS (10%) | 10% | nih.gov |

| 4-Phenylbutyric acid | 1-Octanol | 2-Oleamido-5-nitro-pyridinium p-toluenesulfonate (10%) | 99% | nih.gov |

| Acetic Acid | 3-Methylbutan-1-ol | p-Toluenesulfonic acid | Lower Conversion | uran.ua |

| Acetic Acid | 3-Methylbutan-1-ol | Aluminum p-toluenesulfonate | Higher Conversion | uran.ua |

| Acetic Acid | 3-Methylbutan-1-ol | Stannum p-toluenesulfonate | Higher Conversion | uran.ua |

p-Toluenesulfonic acid and its organic salts are powerful tools for synthesizing complex heterocyclic structures, often through multicomponent reactions (MCRs). MCRs, where multiple reactants combine in a single step, are highly efficient for building molecular complexity. academie-sciences.fr

p-TSA has been used as a catalyst in the one-pot, three-component synthesis of biologically important benzimidazoquinazolinone and triazoloquinazolinone derivatives with high yields (85-98%). preprints.org It also promotes the synthesis of 2-amino-4-substituted-1,4-dihydrobenzo spegroup.runih.govimidazolo[1,2-a]pyrimidine-3-carbonitriles under solvent-free conditions, offering an environmentally friendly protocol with excellent yields. academie-sciences.fr Pyridinium p-toluenesulfonate (PPTS) has been employed as a catalyst for the multicomponent synthesis of 2-amino-4H-pyrans in an aqueous medium, highlighting its utility in green chemistry. researchgate.net The synthesis of substituted spirocyclic tetrahydropyrans has also been achieved using a Prins-type cyclization catalyzed by p-toluenesulfonic acid. nih.gov

Table 3: p-Toluenesulfonate Catalysts in Multicomponent Heterocycle Synthesis

| Reaction Type | Reactants | Catalyst | Heterocyclic Product | Yield | Reference |

| Three-component | 2-Aminobenzimidazole, Aromatic Aldehydes, Malononitrile | p-TSA | Dihydrobenzo spegroup.runih.govimidazolo[1,2-a]pyrimidines | 90-95% | academie-sciences.fr |

| Three-component | Dimedone, Aromatic Aldehydes, Malononitrile | Pyridinium p-toluenesulfonate (PPTS) | 2-Amino-4H-pyrans | 85-96% | researchgate.net |

| Three-component | Dimedone, Aldehydes, 2-Aminobenzimidazole | p-TSA | Benzimidazoquinazolinones | 85-98% | preprints.org |

| Prins Cyclization | Cyclic Ketone, Homoallylic Alcohol, p-TSA | p-TSA | Spirocyclic Tetrahydropyrans | Good yields | nih.gov |

The p-toluenesulfonate framework is integral to both alkylation and deprotection reactions. p-Toluenesulfonic acid monohydrate is an efficient, recoverable, and selective catalyst for Friedel-Crafts alkylation of aromatic rings, presenting a safer and less wasteful alternative to traditional catalysts like AlCl₃ or concentrated H₂SO₄. acs.orgacs.org Additionally, salts like DBU p-toluenesulfonate can significantly accelerate the alkylation of aromatic compounds compared to traditional bases. bdmaee.net

In deprotection strategies, organic tosylate salts are prized for their mild acidity. Pyridinium p-toluenesulfonate (PPTS) is widely used for the removal of acid-labile protecting groups such as silyl (B83357) ethers and tetrahydropyranyl (THP) ethers, particularly when the substrate cannot tolerate stronger acids. nih.govchemicalbook.comwikipedia.orgmasterorganicchemistry.com It is also effective for the cleavage of acetals. chemicalbook.com For the removal of N-Boc protecting groups, p-toluenesulfonic acid has been utilized in a solvent-free mechanochemical process, offering a green and efficient method that yields the deprotected amine as its toluenesulfonic salt. scirp.org

Table 4: Toluenesulfonate-Based Reagents in Deprotection

| Protecting Group | Substrate Type | Reagent | Conditions | Outcome | Reference |

| tert-Butyldimethylsilyl (TBDMS) ether | Alcohols | PPTS | Ethanol | Selective cleavage in presence of TBDPS ethers | chemicalbook.com |

| Tetrahydropyranyl (THP) ether | Alcohols | PPTS | Ethanol | Efficient deprotection | chemicalbook.comwikipedia.org |

| N-Boc | Amines | p-Toluenesulfonic acid monohydrate | Ball mill (solvent-free) | Quantitative yield of amine tosylate salt | scirp.org |

| Acetal (B89532) | Aldehydes/Ketones | PPTS | Organic Solvent | Mild cleavage | nih.govchemicalbook.com |

Mechanistic Pathways of Toluenesulfonate-Mediated Reactions

The toluenesulfonate group, a key component of potassium toluenesulfonate, plays a significant role in a variety of organic reactions, primarily through two distinct mechanistic pathways. It can function as a proton source in its acidic form to catalyze reactions or as a stable leaving group in substitution reactions. These roles are fundamental to its application in organic synthesis.

Detailed Brønsted Acidic Activation Mechanisms

The catalytic activity of toluenesulfonate is most prominent when it is in its protonated form, p-toluenesulfonic acid (TsOH). As a strong organic acid with a pKa of -2.8, TsOH is an excellent source of protons and is frequently used as an "organic-soluble" strong acid catalyst. wikipedia.orgbeilstein-journals.org This allows it to operate in non-aqueous solvents, facilitating a wide range of transformations.

The primary mechanism of Brønsted acidic activation by TsOH involves the protonation of a substrate, which enhances its electrophilicity and renders it susceptible to nucleophilic attack. A common example is the activation of alcohols. The hydroxyl group (-OH) of an alcohol is a poor leaving group. By protonating the oxygen atom, TsOH converts the hydroxyl group into a good leaving group, water (H₂O). researchgate.netucsd.edu This activation enables the direct nucleophilic substitution of the hydroxyl group by various carbon- and heteroatom-centered nucleophiles under mild conditions, with water being the only byproduct. researchgate.net

This catalytic strategy has been successfully applied to:

Acetalization of aldehydes : TsOH catalyzes the reaction between an aldehyde and an alcohol to form an acetal. wikipedia.org

Fischer–Speier esterification and transesterification reactions : It is used to catalyze the formation of esters from carboxylic acids and alcohols. wikipedia.org

Allylic and Benzylic Substitutions : Simple Brønsted acids like TsOH efficiently catalyze the direct nucleophilic substitution of the hydroxy group of allylic and benzylic alcohols. researchgate.net

Dihydroxylation of Olefins : In aqueous media, p-toluenesulfonic acid can catalyze the trans-dihydroxylation of olefins using aqueous hydrogen peroxide. researchgate.net

Polymerization : TsOH can initiate the polymerization of electron-rich heteroaromatics, such as tetrathiophene, by forming an adduct that starts the polymerization chain. mdpi.com

In a synergistic approach, TsOH has been used as a Brønsted acid co-catalyst in visible light photoredox catalysis. rsc.org For instance, in the conjugate addition of α-amino radicals to alkenylpyridines, the protonation of the alkenylpyridine by the acid generates a highly reactive, electrophilic pseudo-iminium ion intermediate, which then readily reacts with the photochemically generated radical. rsc.org

The table below summarizes the effect of different Brønsted acids on the yield of a conjugate addition reaction, highlighting the efficacy of p-toluenesulfonic acid (pTSA).

| Entry | Brønsted Acid Catalyst (10 mol%) | Yield (%) |

|---|---|---|

| 1 | None | 9 |

| 2 | PPTS | 11 |

| 3 | (PhO)₂PO₂H | 82 |

| 4 | TFA | 75 |

| 5 | pTSA | 70 |

| 6 | CSA | 68 |

Table 1: Optimization of the Brønsted acid catalyst for the conjugate addition of an α-amino radical to an alkenylpyridine. Reactions were run for 14 hours. Data sourced from Chemical Communications (RSC Publishing). rsc.org

Analysis of Toluenesulfonate as a Leaving Group in Nucleophilic Substitutions

The toluenesulfonate anion, commonly referred to as tosylate (TsO⁻), is an excellent leaving group in nucleophilic substitution reactions. wikipedia.org Its effectiveness stems from its stability as a free anion. Good leaving groups are weak bases, and tosylate is the conjugate base of p-toluenesulfonic acid, a strong acid (pKa = -2.8). ucsd.edusocratic.org This inherent weakness as a base means it does not readily share its electrons and is stable upon departing from the substrate. socratic.org

The stability of the tosylate anion is further enhanced by resonance. The negative charge is delocalized over the three oxygen atoms of the sulfonate group, which effectively disperses the charge and stabilizes the anion. socratic.org This delocalization is a key factor that makes tosylates, along with other sulfonates like mesylates and triflates, superior leaving groups. socratic.orgacs.org

Alkyl tosylates are frequently used as substrates in both Sₙ1 and Sₙ2 reactions. wikipedia.orgucsd.edu

In an Sₙ2 reaction , a nucleophile attacks the carbon atom from the side opposite to the tosylate leaving group in a single, concerted step. ucsd.edu

In an Sₙ1 reaction , the carbon-tosylate bond breaks first to form a carbocation intermediate, which is then attacked by the nucleophile. ucsd.edu

The reactivity of tosylate as a leaving group has been compared to other common leaving groups. In a study of nucleophilic substitution on a sterically hindered neopentyl skeleton, the reactivity of various leaving groups was assessed. The results showed that while trifluoromethanesulfonate (B1224126) (triflate) was the most reactive, tosylate was still highly effective, though less reactive than iodide and bromide under the specific reaction conditions. acs.orgnih.gov This is because while leaving group ability often correlates with the pKa of the conjugate acid, the bond being broken in a substitution reaction is a carbon-heteroatom bond, not a hydrogen-heteroatom bond as in acidity definitions. acs.orgnih.gov

The table below presents the half-lives for the reaction of 1,1,1-tris(X-methyl)ethane derivatives with sodium azide, illustrating the relative reactivity of different leaving groups.

| Leaving Group (X) | Half-life (t₁/₂) in hours |

|---|---|

| Chloride | 1056 |

| Bromide | 57.8 |

| p-Toluenesulfonate | 33.6 |

| Iodide | 16.8 |

| Methanesulfonate (B1217627) | 15.4 |

| Trifluoromethanesulfonate | 0.08 |

Table 2: Comparison of leaving group reactivity in a nucleophilic substitution reaction. Data sourced from ACS Omega and PubMed Central. acs.orgnih.gov

This demonstrates that tosylate facilitates nucleophilic substitution at a rate comparable to other good leaving groups like methanesulfonate and is significantly more effective than halides like chloride. acs.orgnih.gov Thus, tosylation of an alcohol, followed by substitution, is a common and powerful strategy in organic synthesis for replacing a hydroxyl group with a wide variety of nucleophiles. wikipedia.org

Applications in Advanced Materials Science and Engineering

Integration in Energy Storage Systems

The quest for next-generation energy storage solutions beyond lithium-ion batteries has led to growing interest in potassium-ion batteries (KIBs) due to the natural abundance and low cost of potassium. However, the larger ionic radius of potassium ions presents challenges for the development of suitable electrode materials and electrolytes. While direct research on potassium toluenesulfonate (B8598656) in KIBs is limited, the known functions of related sulfonate compounds in other battery systems provide a basis for exploring its potential applications.

Research on Potassium Toluenesulfonate in Potassium-Ion Battery Anode Materials

The development of high-performance anode materials is a critical hurdle for the practical application of potassium-ion batteries. The large size of potassium ions can cause significant volume changes and structural instability in anode materials during the potassiation/depotassiation process, leading to poor cycling stability and rate capability. Carbon-based materials are promising candidates, but often require modification to overcome these issues.

Currently, there is a notable lack of direct research investigating the use of this compound as a primary component or precursor for KIB anode materials. However, related research on sodium p-toluenesulfonate offers a potential avenue for exploration. For instance, dual sulfur-doped carbon nanosheets have been synthesized using sodium p-toluenesulfonate as a raw material. These nanosheets exhibit an enlarged interlayer distance, which could potentially accommodate the larger potassium ions. This suggests that this compound could similarly serve as a precursor for creating tailored carbonaceous anode materials with enhanced properties for KIBs. Further research in this area is warranted to explore this possibility.

Investigation as an Electrolyte Additive in Electrochemical Cells

The composition of the electrolyte plays a crucial role in the performance and safety of electrochemical cells. Additives are often introduced to the electrolyte to form a stable solid electrolyte interphase (SEI) on the electrode surface. A robust SEI layer is essential for preventing the continuous decomposition of the electrolyte and ensuring long-term cycling stability.

These findings suggest a plausible, yet unexplored, role for this compound as an electrolyte additive in KIBs. Its dissociation would provide both potassium ions, which are the charge carriers, and the toluenesulfonate anion, which could potentially participate in the formation of a beneficial SEI layer on the anode. The aromatic nature of the toluenesulfonate anion might also contribute to a more stable and effective SEI. However, dedicated experimental and theoretical studies are necessary to validate this hypothesis and to understand the specific effects of the toluenesulfonate anion on the electrochemical performance of KIBs. A recent study highlighted the importance of tailoring electrolytes for safe and durable KIBs, emphasizing the need for novel electrolyte formulations. spegroup.ru

Contribution to Organic and Polymer Synthesis

p-Toluenesulfonic acid and its salts, including this compound, are versatile compounds in the field of organic and polymer chemistry. They function as catalysts, initiators, and dopants, enabling the synthesis of a wide range of polymeric materials with tailored properties.

Role as Monomer Component and Polymerization Initiator

p-Toluenesulfonic acid and its derivatives are widely recognized for their catalytic activity in various polymerization reactions. preprints.orgacs.orgwikipedia.org They are particularly effective in promoting reactions such as esterifications and dehydrations, which are fundamental to many polymerization processes. preprints.org For instance, p-toluenesulfonic acid monohydrate is used as a catalyst in the synthesis of 4-arm star-shaped polymers. aip.org

While p-toluenesulfonic acid itself is a strong acid catalyst, its salt, this compound, can also play a role. For example, potassium toluene-4-sulphonate is utilized as a stabilizer in the production of various polymers, ensuring the quality and consistency of the final product. Although less reactive than the acid form, the tosylate anion can still influence polymerization processes.

Furthermore, esters of p-toluenesulfonic acid have been evaluated as initiators for the ring-opening polymerization of benzoxazines. preprints.org This suggests that under specific conditions, the toluenesulfonate moiety can initiate polymerization, leading to the formation of complex polymer architectures.

Doping Strategies in Conductive Polymers

Doping is a crucial process for enhancing the electrical conductivity of intrinsically insulating or semiconducting polymers. The p-toluenesulfonate anion has proven to be an effective dopant for several conductive polymers, including polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT).

When used as a dopant, the p-toluenesulfonate anion is incorporated into the polymer matrix, creating charge carriers (polarons and bipolarons) along the polymer backbone and thus increasing its conductivity. Research has shown that doping polypyrrole/carbon composites with p-toluenesulfonate enhances not only the electrical conductivity but also the electrochemical stability of the material. acs.orgfrontiersin.org The concentration of the p-toluenesulfonate dopant has a direct impact on the resulting properties of the polymer composite. frontiersin.org

Similarly, iron(III) p-toluenesulfonate is commonly used as both an oxidant and a dopant in the vapor phase polymerization of PEDOT. spegroup.rumdpi.com The resulting PEDOT:Tos films exhibit high conductivity and good stability. mdpi.com Doping PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) with p-toluenesulfonic acid has been shown to significantly decrease the surface resistance of the material, making it more suitable for applications such as transparent conductive electrodes. scispace.com

The table below summarizes the effect of p-toluenesulfonate doping on the conductivity of different polymers.

| Polymer System | Dopant | Effect on Conductivity | Reference |

| Polypyrrole/Carbon (PPy/C) | p-toluenesulfonate (pTS) | Increased conductivity and electrochemical stability. | acs.orgfrontiersin.org |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | Iron(III) p-toluenesulfonate | High conductivity and good stability in the resulting PEDOT:Tos films. | spegroup.rumdpi.com |

| PEDOT:PSS | p-toluenesulfonic acid | Significant decrease in surface resistance. | scispace.com |

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for a wide range of photonic applications, including frequency conversion, optical switching, and data storage. Organic materials have garnered significant attention for NLO applications due to their potentially large optical nonlinearities and fast response times. The design of organic NLO crystals often involves the combination of an organic cation with a suitable counter-anion to induce a non-centrosymmetric crystal packing, which is a prerequisite for second-order NLO effects.

The p-toluenesulfonate anion has been successfully incorporated into a variety of organic crystals, leading to materials with significant NLO properties. sigmaaldrich.comoptica.orgscirp.org The presence of the tosylate anion can influence the crystal structure and enhance the second harmonic generation (SHG) efficiency of the material.

Several organic p-toluenesulfonate salts have been synthesized and characterized for their NLO properties. Examples include:

p-Toluidine p-toluenesulfonate (PTPT) : This organic NLO material exhibits a second harmonic generation efficiency that is 52% of that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO crystal. sigmaaldrich.com

4-methylanilinium p-toluenesulfonate (PMPT) : This material crystallizes in a non-centrosymmetric space group and shows promising thermal and mechanical properties for NLO applications. optica.org

The table below presents a comparison of the NLO properties of different p-toluenesulfonate-based organic crystals.

| Crystal | Crystal System | Space Group | Second Harmonic Generation (SHG) Efficiency | Reference |

| p-Toluidine p-toluenesulfonate (PTPT) | Orthorhombic | Pna2₁ | 0.52 x KDP | sigmaaldrich.com |

| 4-methylanilinium p-toluenesulfonate (PMPT) | Monoclinic | P2₁ | Not specified in abstract | optica.org |

The development of these and other organic-inorganic hybrid crystals containing the p-toluenesulfonate anion continues to be an active area of research, with the aim of creating new materials with enhanced NLO properties for advanced photonic devices.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Potassium Toluenesulfonate (B8598656) and its Anion

Quantum chemical calculations are fundamental to exploring the electronic properties and conformational possibilities of potassium toluenesulfonate. These studies often focus on the p-toluenesulfonate anion, as it dictates the primary chemical characteristics of the salt.

Quantum chemical studies, particularly at the Hartree-Fock (HF) and B3LYP/6-31+G(d,p) levels of theory, have been employed to investigate the p-toluenesulfonate anion. nih.gov Full geometry optimizations of the anion reveal its most stable molecular conformation. nih.gov These calculations show that in its optimized geometry, the anion does not exhibit perfect C2v symmetry, which has implications for its vibrational spectra. nih.gov The electronic structure is characterized by the electron-donating methyl group and the electron-withdrawing sulfonate group attached to the benzene (B151609) ring, which influences the distribution of electron density across the molecule. researchgate.net

Studies on the p-toluenesulfonic acid-water complex indicate that stabilizing the ionic species found in the crystal structure of p-toluenesulfonic acid monohydrate requires the presence of two or three p-toluenesulfonate ions, highlighting the importance of the crystal field environment. nih.gov

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be validated against experimental data. Harmonic vibrational analyses of the p-toluenesulfonate anion have been used to confirm and reassign bands observed in the experimental vibrational spectra of p-toluenesulfonic acid monohydrate and various metal p-toluenesulfonates. nih.gov

For instance, theoretical calculations have provided a more consistent interpretation of the spectral region corresponding to the SO₃ stretching modes, showing excellent agreement with experimental data. nih.gov According to these quantum chemical results, the symmetric SO₃ bending mode is predicted to appear at a higher frequency than the antisymmetric one. nih.gov Furthermore, the frequency for the benzenoid ν(14) (B₂ᵤ) mode, often referred to as the "Kekulé" type vibration, is accurately predicted at the B3LYP level of theory, demonstrating the predictive power of these computational methods. nih.gov

Density Functional Theory (DFT) Applications in Related Systems

Density Functional Theory (DFT) has become a versatile and popular method for investigating the electronic structure of many-body systems, including molecules and condensed phases. wikipedia.org It is widely applied in chemistry and materials science to predict and interpret the behavior of complex systems at the atomic scale. wikipedia.org In the context of p-toluenesulfonate and its derivatives, DFT is used for geometry optimization, vibrational analysis, and understanding electronic properties. researchgate.netresearchgate.net

DFT methods, particularly using Becke's three-parameter hybrid functional (B3LYP), are highly effective for predicting molecular geometry and vibrational frequencies for moderately large molecules. researchgate.netlongdom.org The process involves performing a geometry optimization to find the minimum energy structure on the potential energy surface. upb.ro This is followed by a vibrational frequency calculation to confirm the structure is a true minimum (i.e., has no imaginary frequencies) and to predict the infrared and Raman spectra. researchgate.netscirp.org

The calculated vibrational frequencies are often scaled by a specific factor to achieve better coherence with experimental observations. researchgate.netlongdom.org These theoretical spectra aid in the assignment of vibrational modes observed experimentally. researchgate.net For example, in a study on 2-aminopyridinium p-toluenesulfonate, the molecular geometry was calculated using the B3LYP/6-311++G(d,p) method and compared with experimental X-ray diffraction data, showing good agreement. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of the p-Toluenesulfonate Anion (B3LYP/6-31+G(d,p)) This table presents a representative set of calculated bond lengths and angles. Actual values can vary slightly based on the specific crystal environment and computational level.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C-S | ~1.78 Å |

| S-O | ~1.47 Å | |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-C (methyl) | ~1.51 Å | |

| Bond Angles | O-S-O | ~113° |

| C-S-O | ~105° | |

| C-C-S | ~120° |

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for the p-Toluenesulfonate Anion This table highlights key vibrational modes. The theoretical values are typically scaled to improve correlation with experimental data.

| Vibrational Mode | Description | Theoretical (Calculated) | Experimental |

| ν(SO₃) asym | Asymmetric SO₃ Stretching | ~1220 - 1250 | ~1225 |

| ν(SO₃) sym | Symmetric SO₃ Stretching | ~1030 - 1050 | ~1035 |

| ν(CS) | C-S Stretching | ~700 - 720 | ~710 |

| δ(SO₃) sym | Symmetric SO₃ Bending | ~600 | ~585 |

| δ(SO₃) asym | Antisymmetric SO₃ Bending | ~580 | ~565 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that provides insights into the chemical stability and reactivity of a molecule. tandfonline.com

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily polarized, which is often associated with enhanced nonlinear optical (NLO) properties. tandfonline.com In molecules related to p-toluenesulfonate, FMO analysis reveals how electron density is transferred within the molecule, for instance, from an electron-rich part to an electron-poor part during an electronic transition. tandfonline.comresearchgate.net This charge transfer is fundamental to many chemical and physical properties. tandfonline.com

Table 3: Theoretical Electronic Properties of a Representative Toluenesulfonate System Values are illustrative and depend on the specific molecule and computational method.

| Parameter | Symbol | Typical Calculated Value |

| Highest Occupied Molecular Orbital Energy | E(HOMO) | ~ -9.3 eV |

| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | ~ -0.9 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 8.4 eV |

| Ionization Potential | I ≈ -E(HOMO) | ~ 9.3 eV |

| Electron Affinity | A ≈ -E(LUMO) | ~ 0.9 eV |

| Chemical Hardness | η = (I - A) / 2 | ~ 4.2 eV |

| Electronegativity | χ = (I + A) / 2 | ~ 5.1 eV |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. curresweb.comuni-muenchen.de The MEP map displays the electrostatic potential on the electron density surface, with different colors indicating different potential values. wolfram.com

Typically, red or orange colors represent regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net Blue colors indicate regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. mdpi.com

For the p-toluenesulfonate anion, an MEP map would show a significant concentration of negative potential (red) around the oxygen atoms of the sulfonate (SO₃⁻) group. researchgate.netresearchgate.net This highlights the sulfonate group as the primary site for interaction with electrophiles and cations, such as the potassium ion (K⁺). The aromatic ring would exhibit a more varied potential, with the region near the electron-donating methyl group being slightly more electron-rich than other parts of the ring. This visual representation of charge distribution is invaluable for understanding intermolecular interactions. uni-muenchen.deresearchgate.net

Advanced Molecular Dynamics Simulations of Solvation and Interaction

Advanced molecular dynamics (MD) simulations have become an indispensable tool for elucidating the complex behavior of ions and molecules in solution at an atomic level. For this compound, these computational techniques provide critical insights into its solvation dynamics and its interactions with the surrounding solvent molecules and other ions.

Solvation Shell Structure

The solvation of this compound in an aqueous environment is a multifaceted process, influenced by the distinct hydrophilic and hydrophobic regions of the toluenesulfonate anion. The potassium cation (K⁺) and the sulfonate group (-SO₃⁻) are strongly solvated by water molecules, while the toluene (B28343) moiety (C₆H₄CH₃) exhibits hydrophobic characteristics.

MD simulations reveal that the potassium ion in aqueous solution is characterized by a flexible and disordered solvation structure. osti.gov Unlike smaller cations such as lithium (Li⁺), which typically show a well-defined first solvation shell, the larger K⁺ ion accommodates a broader distribution of coordination numbers. osti.gov Studies on potassium ions in various aqueous environments have reported average coordination numbers ranging from 6.5 to 8.1, indicating a dynamic exchange of water molecules between the first and second solvation shells. diva-portal.org This flexibility in the solvation shell is a key characteristic of the potassium ion in water.

The toluenesulfonate anion presents a more complex solvation landscape. The negatively charged oxygen atoms of the sulfonate group form strong hydrogen bonds with surrounding water molecules. In contrast, the nonpolar benzene ring and methyl group disrupt the local hydrogen-bonding network of water, leading to a different structuring of the solvent in this region.

Interaction with Cations

Combined classical and ab initio molecular dynamics (AIMD) simulations have been employed to study the specific interactions between the p-toluenesulfonate (PTS) anion and various alkali metal cations, including potassium. acs.org These studies provide a detailed picture of the preferential binding sites and interaction strengths.

One of the most striking findings is the differential interaction of K⁺ with the PTS anion compared to Li⁺ and Na⁺ in aqueous solution. While Li⁺ and Na⁺ ions show the strongest spatial correlation with the negatively charged sulfonate group, the K⁺ ion preferentially interacts with the carbon atoms of the benzene ring. acs.org This behavior is attributed to the larger coordination number of water molecules around the K⁺ cation (typically around 6), which makes binding to the planar aromatic ring more favorable. acs.org

The analysis of radial distribution functions (RDFs) from these simulations quantifies the most probable distances between the cations and the sulfonate group. The nearest neighbor peak in the RDF for the interaction between the cation and the oxygen atoms of the sulfonate group reveals the following distances:

| Cation | Nearest Neighbor Peak Distance (nm) |

| Li⁺ | 0.19 |

| Na⁺ | 0.23 |

| K⁺ | 0.26 |

| Data sourced from classical and ab initio molecular dynamics simulations of p-toluenesulfonate in aqueous solution. acs.org |

Furthermore, the potential of mean force (PMF) calculations, which describe the free energy profile of the interaction, show that the magnitude of the interaction between the cations and the sulfonate group is on the order of thermal energy. acs.org This suggests that while there are preferential interaction sites, the binding is relatively weak and dynamic in an aqueous environment.

The accuracy of these simulations is supported by the good agreement between density functional theory (DFT) calculations and results from classical force fields like CHARMM for describing the interactions of Na⁺ and K⁺ with PTS. acs.org

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural and Electronic Characterization

Spectroscopy is a fundamental tool for investigating the intrinsic properties of potassium toluenesulfonate (B8598656). By analyzing the interaction of the compound with electromagnetic radiation, researchers can deduce a wealth of information regarding its atomic-level structure and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the molecular structure of potassium toluenesulfonate. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide definitive confirmation of the compound's molecular framework. The chemical shifts, signal integrations, and coupling patterns observed in the NMR spectra allow for the precise assignment of each hydrogen and carbon atom within the toluenesulfonate moiety. This atomistic insight is invaluable for confirming the successful synthesis of the compound and for studying its interactions with other molecules. Quantitative NMR (qNMR) can also be employed to determine the purity of a sample or the concentration of this compound in a solution, by comparing the integral of an analyte signal to that of a certified reference standard.

A representative ¹H NMR spectrum of a compound containing the p-toluenesulfonate group would typically exhibit characteristic signals for the aromatic protons and the methyl group protons. Similarly, the ¹³C NMR spectrum would show distinct peaks for the different carbon environments within the molecule.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of this compound. These two techniques are often used in a complementary fashion, as some vibrational modes may be more active in Raman than in IR, and vice versa.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum displays a series of absorption bands, each corresponding to a specific type of vibration (e.g., stretching, bending). For this compound, FTIR analysis confirms the presence of the sulfonate group (SO₃), the aromatic ring, and the methyl group through their characteristic vibrational frequencies. For instance, the symmetric and antisymmetric stretching vibrations of the SO₃ group are prominent features in the spectrum.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light (laser). It provides information about the vibrational modes of the molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. In the study of this compound, Raman spectroscopy can be used to identify the key vibrations characteristic of the toluenesulfonate anion and to study its interactions in different environments. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| Sulfonate (SO₃) | Asymmetric Stretch | ~1200-1250 | FTIR/Raman |

| Sulfonate (SO₃) | Symmetric Stretch | ~1030-1050 | FTIR/Raman |

| Aromatic C-H | Stretch | ~3000-3100 | FTIR/Raman |

| Aromatic C=C | Stretch | ~1450-1600 | FTIR/Raman |

| Methyl (CH₃) | Asymmetric Stretch | ~2960 | FTIR/Raman |

| Methyl (CH₃) | Symmetric Stretch | ~2870 | FTIR/Raman |

Note: The exact wavenumbers can vary depending on the physical state of the sample and its environment.

UV-Vis-NIR Spectroscopy for Optical Band Gap and Cut-off Wavelength Determination

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is a key technique for characterizing the optical properties of this compound, particularly its transparency range and electronic transitions. This method measures the absorption of light in the UV, visible, and near-infrared regions of the electromagnetic spectrum.

The UV-Vis-NIR spectrum of a material reveals its optical window, which is the range of wavelengths where the material is transparent. For materials intended for optical applications, a wide transparency window is often desirable. The lower cut-off wavelength, determined from the absorption edge in the UV region, indicates the minimum wavelength at which the material begins to strongly absorb light. This absorption is due to the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

From the absorption data, the optical band gap (E_g) of the material can be calculated using a Tauc plot. The band gap is a crucial parameter that defines the electronic and optical properties of a material, indicating the energy required to excite an electron from the valence band to the conduction band. Studies on related p-toluenesulfonate compounds have utilized UV-Vis-NIR spectroscopy to determine these important optical parameters. While specific data for this compound may vary, the methodology remains a standard for evaluating its potential in optical devices.

X-ray Diffraction Techniques for Crystalline Analysis

X-ray diffraction (XRD) is the definitive method for determining the crystalline structure of solid materials, including this compound. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, it is possible to obtain detailed information about the arrangement of atoms in the crystal lattice.

Single Crystal X-ray Diffraction (SCXRD) for Unit Cell and Space Group Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystal. This method requires a high-quality single crystal of the material, typically smaller than 1 mm in all dimensions. When a monochromatic X-ray beam is directed at the single crystal, it diffracts in a specific pattern of spots.

By measuring the positions and intensities of these diffracted spots, it is possible to determine the unit cell parameters (the dimensions of the repeating unit of the crystal lattice) and the space group (the symmetry of the crystal structure). For potassium 4-methylbenzenesulfonate, SCXRD analysis has revealed that it crystallizes in the monoclinic system with the noncentrosymmetric space group P2₁. This detailed structural information, including bond lengths, bond angles, and molecular packing, is crucial for understanding the material's properties and for computational modeling.

Table 2: Crystallographic Data for Potassium 4-methylbenzenesulfonate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.876 |

| b (Å) | 9.0203 |

| c (Å) | 13.372 |

Data obtained for a related p-toluenesulfonate compound and serves as a representative example.

Powder X-ray Diffraction (PXRD) for Polycrystalline Samples

Powder X-ray Diffraction (PXRD) is a versatile and widely used technique for the analysis of polycrystalline materials, where the sample consists of a large number of small, randomly oriented crystallites. Instead of producing a pattern of discrete spots like SCXRD, a powdered sample generates a diffraction pattern of concentric cones, which are recorded as a series of

Chromatographic and Mass Spectrometric Approaches in Reaction Monitoring and Purity Assessment

Chromatographic and mass spectrometric techniques are indispensable tools in synthetic chemistry for tracking the progress of reactions and verifying the purity of the resulting products. They offer high sensitivity and selectivity, allowing for the detection of reactants, intermediates, products, and impurities.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise mass determination of molecules, enabling the elucidation of elemental compositions and the analysis of fragmentation patterns. utoledo.eduresearchgate.net In the context of this compound, HRMS provides unambiguous confirmation of the compound's identity by measuring its exact mass. The high resolution allows differentiation between compounds with the same nominal mass but different elemental formulas.

When subjected to ionization in a mass spectrometer, the toluenesulfonate anion (CH₃C₆H₄SO₃⁻) undergoes fragmentation. By analyzing the masses of the resulting fragments with high accuracy, a fragmentation pathway can be proposed. This is crucial for structural confirmation and for identifying related impurities in a sample. For instance, the loss of sulfur dioxide (SO₂) or the cleavage of the methyl group are common fragmentation pathways for sulfonates that can be meticulously studied using HRMS. researchgate.net The technique's ability to perform retrospective analysis of full-scan data is particularly advantageous, as it allows for the later identification of non-target compounds without needing to re-run the sample. nih.gov

Table 1: Conceptual HRMS Fragmentation Data for Toluenesulfonate Anion

| Fragment Ion | Chemical Formula | Description |

| [M]⁻ | C₇H₇O₃S⁻ | Parent toluenesulfonate anion |

| [M-CH₃]⁻ | C₆H₄O₃S⁻ | Loss of a methyl radical |

| [M-SO₂]⁻ | C₇H₇O⁻ | Loss of sulfur dioxide |

| [M-SO₃]⁻ | C₇H₇⁻ | Loss of sulfur trioxide |

| SO₃⁻ | SO₃⁻ | Sulfite radical anion |

This table represents a conceptual fragmentation pathway for illustrative purposes.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively to monitor the progress of organic reactions. psu.edu It operates on the principle of separating compounds based on their differential partitioning between a solid stationary phase (e.g., silica (B1680970) gel on a plate) and a liquid mobile phase. wisc.eduwikipedia.org In the synthesis of compounds involving this compound, such as in tosylation reactions, TLC can be used to track the consumption of the starting material (e.g., an alcohol) and the formation of the tosylated product. mdpi.com By spotting the reaction mixture on a TLC plate at different time intervals and developing it with an appropriate solvent system, one can visually assess the reaction's completion. wikipedia.orgsigmaaldrich.com A pure product will ideally show a single spot on the TLC plate. wikipedia.org

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. libretexts.org While this compound itself is a non-volatile salt, its derivatives, such as methyl or ethyl p-toluenesulfonate, are volatile and can be analyzed by GC. expec-tech.comresearchgate.net These derivatives are often considered potential genotoxic impurities in pharmaceutical manufacturing. shimadzu.com GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent separation and sensitive detection, making it suitable for assessing the purity of a final product by detecting trace amounts of such volatile impurities. expec-tech.comshimadzu.com The method often involves derivatizing the toluenesulfonic acid to a more volatile ester before injection into the chromatograph. researchgate.net

Table 2: Typical Parameters for Chromatographic Monitoring

| Technique | Stationary Phase | Typical Mobile Phase / Carrier Gas | Application Example |

| TLC | Silica gel 60 F₂₅₄ | Ethyl acetate (B1210297) / Hexane mixture | Monitoring the tosylation of an alcohol. mdpi.com |

| GC | Rtx-200 (or similar) | Helium or Nitrogen | Purity assessment for volatile impurities like ethyl p-toluenesulfonate. expec-tech.comshimadzu.com |

Thermal Analysis Techniques in Material Science Research

Thermal analysis techniques are used to measure the physical and chemical properties of materials as a function of temperature. cam.ac.uk For this compound, these methods are crucial for determining its thermal stability, decomposition behavior, and suitability for high-temperature applications.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. intertek.comtainstruments.com This technique is fundamental for determining the thermal stability of a compound. A TGA curve plots mass percentage against temperature, revealing the temperatures at which decomposition or other mass-loss events occur. mdpi.com For this compound, TGA can identify the onset temperature of decomposition and the amount of residue left at high temperatures. Studies on polycarbonates containing potassium p-toluenesulfonate as a flame retardant have shown that it influences the polymer's thermal decomposition behavior. ktpolymer.com Similarly, the thermal stability of other polymers, like polypyrrole, is affected when doped with p-toluenesulfonate. tandfonline.com

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. chemrj.org The resulting DTA curve shows peaks corresponding to thermal events. Endothermic events (heat absorption), such as melting or some decomposition processes, and exothermic events (heat release), such as crystallization or oxidation, can be identified. cam.ac.ukeag.com When used alongside TGA, often in a simultaneous TG-DTA instrument, a more complete picture of the thermal behavior is obtained. eag.com For instance, DTA can reveal a phase transition like melting that does not involve a mass change and would therefore be invisible to TGA. researchgate.net Research on related compounds like L-Glutaminium p-Toluenesulfonate has utilized these techniques to establish thermal stability up to a certain temperature, followed by decomposition. researchgate.net

Table 3: Illustrative Thermal Analysis Data for a Toluenesulfonate Compound

| Technique | Observed Event | Temperature Range (°C) | Associated Change |

| TGA | Onset of Decomposition | > 300 | Significant mass loss |

| TGA | Final Residue | > 600 | Stable inorganic residue |

| DTA | Endothermic Peak | ~165 | Melting/Phase Transition |

| DTA | Exothermic/Endothermic Peaks | > 300 | Decomposition events |

Data is illustrative, based on findings for related p-toluenesulfonate compounds. ktpolymer.comresearchgate.net

Environmental Behavior and Transformation Studies

Environmental Fate and Transport Mechanisms

Once released into the environment, the fate and transport of potassium toluenesulfonate (B8598656) are governed by its high water solubility and low volatility. These characteristics largely determine its distribution and mobility, particularly its tendency to leach from sources and migrate within aquatic systems.

Potassium toluenesulfonate has been identified as a contaminant in leachates from industrial waste sites and landfills. d-nb.infoethz.ch Research has specifically investigated its presence in the seepage from landfills, indicating its mobility and potential to be released from waste materials. oup.com Studies have focused on its leachability from specific industrial byproducts, such as foundry sands, which can act as a source of p-toluenesulfonate (p-TSA) in the environment. d-nb.infoethz.ch The compound's presence in the anoxic groundwater downstream of a former sewage farm further highlights its potential to leach from contaminated sites and enter groundwater systems. science.gov

Due to its chemical nature, p-toluenesulfonic acid, the dissociated form of the potassium salt in water, is highly soluble and mobile in aquatic environments. nih.govsemanticscholar.org Its distribution is heavily skewed towards the water compartment upon environmental release. epa.gov

Aquatic Systems : Once in water, the compound is expected to remain within the water column. canada.ca Its high water solubility and low octanol-water partition coefficient (Log Kow) suggest a low potential for adsorption to soil and sediments. canada.caoecd.org

Terrestrial Systems : In soil, p-toluenesulfonic acid is expected to leach relatively quickly due to its high water solubility, potentially migrating to groundwater. nih.gov

Atmosphere : Due to its very low vapor pressure, significant volatilization into the atmosphere is not an anticipated transport mechanism. nih.govcanada.caoecd.org

| Property | Value/Description | Implication for Fate and Transport | Source |

|---|---|---|---|

| Water Solubility | High (approx. 620 g/L for acid form) | Remains in the water column; high leachability from soil. | nih.govcanada.ca |

| Vapor Pressure | Very low (e.g., 2.7 x 10-6 mm Hg at 25°C for acid form) | Not expected to volatilize into the atmosphere. | nih.govoecd.org |

| Log Kow (Octanol-Water Partition Coefficient) | Low (estimated at -2.40 for sodium salt) | Low potential for bioaccumulation and adsorption to sediment/soil. | oecd.org |

| Dissociation Constant (pKa) | Strong acid (pKa = -1.34) | Exists as a dissociated anion in the environmental pH range. | nih.gov |

Biodegradation and Biotransformation Pathways

Biodegradation is a key process in the environmental attenuation of this compound. Numerous studies have demonstrated its susceptibility to microbial breakdown under aerobic conditions.

This compound is considered to be readily biodegradable under aerobic conditions. epa.govoecd.org Research has shown rapid degradation, with reports of over 90% removal within 5 days in certain aerobic tests. epa.gov

Extensive research has identified specific microorganisms capable of utilizing p-toluenesulfonate as a sole source of carbon and energy. oup.com The bacterium Comamonas testosteroni T-2 is one of the most well-characterized organisms in this regard. oup.commicrobiologyresearch.orgresearchgate.netresearchgate.net This strain possesses the necessary enzymatic machinery to initiate the breakdown of the compound. microbiologyresearch.orgnih.gov Other identified degraders include Achromobacter xylosoxidans and Ensifer adhaerens. oup.com The degradation process in these organisms often involves multicomponent oxygenase enzyme systems. microbiologyresearch.org In some cases, the genetic determinants for the degradation pathway are located on plasmids, which can be transferred between bacterial strains. researchgate.netoup.com

| Bacterial Strain | Key Degradation Feature | Source |

|---|---|---|

| Comamonas testosteroni T-2 | Utilizes p-toluenesulfonate as a sole carbon and energy source via a well-characterized pathway. | oup.commicrobiologyresearch.orgresearchgate.net |

| Comamonas testosteroni BS1310 | Carries the pBS1010 plasmid with genes for degradation. | researchgate.net |

| Achromobacter xylosoxidans TA12-A | Identified as a p-toluenesulfonate degrader containing tsa genes. | oup.com |

| Ensifer adhaerens TA12-B | Identified as a p-toluenesulfonate degrader containing tsa genes. | oup.com |

| Pseudomonas putida S-313 | Catalyzes toluenesulfonate desulfonation. | oup.com |

The microbial degradation of p-toluenesulfonate proceeds through a series of intermediate compounds. The pathway in Comamonas testosteroni T-2 involves the initial oxidation of the methyl group, catalyzed by a toluenesulfonate methyl-monooxygenase system. microbiologyresearch.orgresearchgate.net This leads to the formation of key transformation products.

The primary identified intermediates in this well-studied pathway are:

p-Sulfobenzoate : Formed from the initial oxidation steps. microbiologyresearch.org

Protocatechuate : A subsequent intermediate formed from p-sulfobenzoate, which then enters central metabolic pathways following ring cleavage. microbiologyresearch.orgresearchgate.net

Another proposed minor pathway involves the transformation to 4-hydroxytoluene (p-cresol) via desulfonation, which can then be metabolized by other bacteria. oup.com The identification of such transformation products is crucial, as their persistence and mobility may differ from the parent compound. researchgate.netuniupo.it

Photolytic and Other Abiotic Degradation Processes

Abiotic degradation mechanisms, including photolysis and hydrolysis, also contribute to the environmental fate of this compound, though their significance varies.

Hydrolysis : As a salt of a strong acid, p-toluenesulfonate is chemically stable and does not undergo hydrolysis under typical environmental pH conditions (pH 4-9). oecd.org

Direct Photolysis : The compound does not absorb light in the environmentally relevant UV spectrum (above 290 nm), meaning direct photolytic degradation in sunlight is not expected to occur. nih.gov

Indirect Photolysis : In the atmosphere, indirect photo-oxidation through reactions with hydroxyl radicals is possible, with an estimated half-life of 8.8 days. However, given the compound's low volatility, this is not considered a major environmental fate process. oecd.org

Photocatalytic Degradation (PCD) : While not a naturally occurring widespread process, studies have shown that p-toluenesulfonate can be effectively degraded using photocatalysts like titanium dioxide (TiO₂) in the presence of solar radiation. researchgate.net Research indicates that the efficiency of this process is highly dependent on pH, with maximum degradation rates observed at acidic pH levels (e.g., pH 3.34). researchgate.net The presence of certain ions, such as bicarbonate and carbonate, can inhibit the rate of photocatalytic degradation. researchgate.net

Methodologies for Environmental Impact Assessment within Research Frameworks

The environmental impact assessment of this compound is conducted through a multi-faceted research framework that integrates studies on its environmental fate, ecotoxicological effects, and potential for exposure. These methodologies are designed to predict and evaluate the compound's behavior and impact once released into the environment. Research frameworks often combine laboratory testing, predictive modeling, and analytical chemistry to build a comprehensive risk profile.

A cornerstone of the assessment is determining the compound's environmental fate, which involves understanding how it moves and transforms in various environmental compartments such as water, soil, and air. researchgate.net Key processes investigated include biodegradation, hydrolysis, and photodegradation. For instance, hydrolysis testing for p-toluenesulfonate, the anionic component of this compound, has been conducted according to OECD Test Guideline 111, which showed no hydrolysis at pH 4, 7, and 9 over 5 days at 50°C. oecd.org

Biodegradation studies are crucial for assessing persistence. Standardized aerobic biodegradation tests, such as the OECD Guideline 301C, have demonstrated that p-toluenesulfonate is readily biodegradable, with one study showing 93% degradation in three weeks. oecd.org Other studies using adapted activated sludge have reported degradation rates of over 90% in shorter timeframes, indicating that microbial breakdown is a significant removal pathway from the environment. epa.gov Research has also delved into anaerobic degradation, identifying specific microbial communities, such as Clostridium and Desulfovibrio species, capable of breaking down p-toluenesulfonate. researchgate.net

Predictive models are frequently employed to supplement experimental data. Quantitative Structure-Activity Relationships (QSARs) are used to estimate physicochemical properties and toxicological endpoints when empirical data is unavailable. ecetoc.org Furthermore, multimedia fugacity models, such as the Mackay Level III model, are utilized to predict the environmental distribution of the chemical, indicating that sulfonates predominantly remain in the water compartment upon release. epa.govinternationalscholarsjournals.com

Ecotoxicological assessments evaluate the potential harm to aquatic life. These typically involve acute and chronic toxicity tests on a range of organisms representing different trophic levels, such as fish, daphnia (aquatic invertebrates), and algae. researchgate.net For related sulfonates, these tests have helped establish no-effect concentrations, which are vital for risk characterization. researchgate.net

The integration of fate and effects data is accomplished through risk assessment frameworks. A common approach is the risk quotient (RQ) method, which compares the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). nih.gov More advanced methodologies, like the Synthetic Risk Factor (SRF), incorporate additional parameters such as persistence and compartmental features for a more robust assessment. nih.gov

Accurate detection and quantification are fundamental to all these studies. Various analytical methods have been developed and optimized for this purpose.

Detailed Research Findings

Research into the environmental behavior of toluenesulfonates often involves detailed laboratory and field studies. For example, studies on the degradation of p-toluenesulfonate by specific bacterial strains, such as Pseudomonas, have elucidated the metabolic pathway, which includes hydroxylation, desulfonation, and subsequent ring cleavage. cdnsciencepub.com

The following interactive table summarizes typical parameters for an aerobic biodegradation study based on methodologies reported for p-toluenesulfonic acid. epa.gov

| Parameter | Description/Value | Reference |

|---|---|---|

| Test Type | Aerobic Biodegradation | epa.gov |

| Inoculum | Activated sludge, adapted | epa.gov |

| Test Substance Concentration | 200 mg/L (based on Chemical Oxygen Demand) | epa.gov |

| Test Duration | >120 hours | epa.gov |

| Analytical Parameter | Chemical Oxygen Demand (COD) | epa.gov |

| Result | 98.5% degradation | epa.gov |

Analytical methodologies are critical for tracking the parent compound and its transformation products in environmental media. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard techniques. cdc.govresearchgate.net For enhanced sensitivity and specificity, particularly in complex matrices like pharmaceuticals or environmental samples, advanced methods like triple quadrupole GC-MS/MS are employed. expec-tech.com

The interactive table below details various analytical methods used for the determination of toluenesulfonate in different sample types.

| Sample Matrix | Preparation Method | Analytical Method | Detection Limit | Reference |

|---|---|---|---|---|

| Workplace Air | Sorption on activated carbon; extraction with carbon disulfide | GC/FID | 0.01 mg | nih.gov |

| Wastewater | Solid-phase extraction with graphitized carbon black | Ion-pair liquid chromatography with UV detection | Not Specified | cdc.gov |